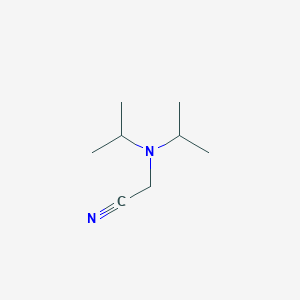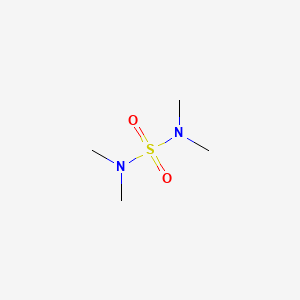
ジイソプロピルアミノアセトニトリル
概要
説明
Diisopropylaminoacetonitrile is an organic compound with the chemical formula C8H16N2 and a molecular weight of 140.23 g/mol . It is a colorless liquid with a pungent odor and is soluble in water and some organic solvents . This compound is widely used in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
Diisopropylaminoacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: Diisopropylaminoacetonitrile derivatives have potential therapeutic applications, including as intermediates in the synthesis of drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can act as weak acids to protonate certain molecules while also serving as a nucleophile, displacing certain groups in chemical reactions .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in cellular metabolism and signal transduction .
Pharmacokinetics
Similar compounds are known to be reasonably well absorbed with peak plasma concentrations usually being reached between 2–3 h after dosing .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
生化学分析
Biochemical Properties
Diisopropylaminoacetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a nucleophile in organic synthesis, reacting with organolithium reagents to form lithium diisopropylamide (LDA), a strong, non-nucleophilic base . This interaction is essential for various biochemical processes, including the synthesis of complex organic molecules.
Cellular Effects
Diisopropylaminoacetonitrile has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to diisopropylaminoacetonitrile can lead to changes in mitochondrial function, including alterations in mitochondrial respiration and ATP production . These changes can impact overall cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of diisopropylaminoacetonitrile involves its interaction with various biomolecules. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, diisopropylaminoacetonitrile can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diisopropylaminoacetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that diisopropylaminoacetonitrile is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to diisopropylaminoacetonitrile in in vitro and in vivo studies has shown potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of diisopropylaminoacetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects . Threshold effects have been observed, where a specific dosage level leads to noticeable changes in cellular and metabolic processes. High doses of diisopropylaminoacetonitrile can result in toxicity, affecting organ function and overall health in animal models.
Metabolic Pathways
Diisopropylaminoacetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. For example, it can influence the non-mevalonate pathway, which is essential for terpene production . The compound’s interaction with metabolic enzymes can affect the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of diisopropylaminoacetonitrile within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, diisopropylaminoacetonitrile can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biochemical effects.
Subcellular Localization
Diisopropylaminoacetonitrile’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of diisopropylaminoacetonitrile can determine its specific biochemical effects within the cell.
準備方法
Diisopropylaminoacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of diisopropylamine with chloroacetonitrile under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a base like sodium hydride to facilitate the nucleophilic substitution reaction . The reaction conditions include maintaining a temperature of around 0-5°C and stirring the mixture for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Diisopropylaminoacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the nitrile group to a carboxylic acid group, resulting in the formation of diisopropylaminoacetic acid.
Reduction: Reduction of diisopropylaminoacetonitrile can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction converts the nitrile group to an amine group, producing diisopropylaminoethylamine.
Substitution: Diisopropylaminoacetonitrile can undergo nucleophilic substitution reactions with various nucleophiles, such as alkyl halides or alcohols, to form substituted derivatives. The reaction conditions typically involve the use of a base and a suitable solvent.
The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Diisopropylaminoacetonitrile can be compared with other similar compounds, such as diisopropylamine and diethylaminoacetonitrile. While diisopropylamine is a secondary amine with a similar structure, it lacks the nitrile group present in diisopropylaminoacetonitrile . Diethylaminoacetonitrile, on the other hand, has an ethyl group instead of the isopropyl group, which can affect its reactivity and applications.
Similar Compounds
- Diisopropylamine
- Diethylaminoacetonitrile
- Dimethylaminoacetonitrile
Diisopropylaminoacetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
2-[di(propan-2-yl)amino]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7(2)10(6-5-9)8(3)4/h7-8H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHUHTLKXFFVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941456 | |
| Record name | [Di(propan-2-yl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54714-49-7, 19699-38-8 | |
| Record name | NSC26718 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [Di(propan-2-yl)amino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diisopropylaminoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1295348.png)

![Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1295350.png)



